Naphtho[1,2-h]quinazoline
Description
Structure
3D Structure
Properties
CAS No. |
218-20-2 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
naphtho[1,2-h]quinazoline |
InChI |
InChI=1S/C16H10N2/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-17-10-18-16(12)15/h1-10H |
InChI Key |
RGCWSXJKVIXICW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CN=CN=C43 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Naphtho 1,2 H Quinazoline Scaffolds
Classical and Conventional Synthetic Pathways
Traditional methods for the synthesis of quinazoline (B50416) and its fused analogues have laid the foundation for accessing complex structures like Naphtho[1,2-h]quinazoline. These approaches often involve multi-step sequences and rely on well-established organic reactions.
Annulation Reactions and Cyclocondensations
Annulation, the formation of a new ring onto a pre-existing one, and cyclocondensation reactions are cornerstone strategies in the synthesis of fused heterocyclic systems. For this compound, these methods typically involve the construction of the pyrimidine (B1678525) ring onto a naphthalene (B1677914) framework.
One classical approach involves the reaction of a 2-amino-1-naphthoic acid derivative with a suitable one-carbon synthon, such as formamide (B127407) or an orthoester. This method, a variation of the Niementowski quinazoline synthesis, proceeds through an initial acylation of the amino group followed by cyclizative condensation to furnish the quinazolinone ring, which can then be further modified to obtain the aromatic this compound.
Another common cyclocondensation strategy employs the reaction of 2-amino-1-naphthaldehyde or a corresponding ketone with urea (B33335) or its derivatives. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the desired this compound scaffold. The conditions for these reactions often require elevated temperatures and can be catalyzed by acids or bases.
A notable example of a related annulation reaction is the synthesis of 6H-naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-triones through a ring-opening and annulation reaction of anthra[1,2-d] nih.govscilit.comresearchgate.nettriazine-4,7,12(3H)-trione in the presence of pyridines. While this yields an isomer of the target compound, the underlying principle of constructing a new heterocyclic ring onto a polycyclic aromatic system is a key classical strategy nih.govresearchgate.net.
| Starting Material | Reagent(s) | Product | Reference |
| 2-Amino-1-naphthoic acid | Formamide | Naphtho[1,2-h]quinazolin-5(6H)-one | General Quinazoline Synthesis |
| 2-Amino-1-naphthaldehyde | Urea | Naphtho[1,2-h]quinazolin-5-amine | General Quinazoline Synthesis |
| Anthra[1,2-d] nih.govscilit.comresearchgate.nettriazine-4,7,12(3H)-trione | Pyridine | 6H-Naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-trione | nih.govresearchgate.net |
Methodologies Involving Naphthalene-Fused Precursors
The synthesis of this compound often commences with appropriately substituted naphthalene precursors that already contain the necessary functionalities for the subsequent quinazoline ring formation. The strategic choice of the starting naphthalene derivative is crucial for the successful construction of the target molecule.
Key precursors include 1-amino-2-naphthoic acid, 2-amino-1-naphthaldehyde, and 2-amino-1-cyanobenzonaphthalene. For instance, the condensation of 1-amino-2-naphthoic acid with formamide is a direct route to the corresponding naphtho[1,2-h]quinazolin-4-one. Similarly, the reaction of 2-amino-1-naphthaldehyde with ammonia (B1221849) and a suitable one-carbon source can lead to the formation of the this compound ring system.
A versatile approach involves the use of 2-amino-1-naphthalenecarbonitrile. This precursor can react with orthoesters to form an intermediate imidoester, which upon treatment with ammonia undergoes cyclization to yield the aminonaphthoquinazoline. Alternatively, direct reaction with guanidine can also be employed to construct the pyrimidine ring.
The synthesis of related fused systems, such as naphth[1,2-e] nih.govresearchgate.netoxazino[3,4-c]quinazoline derivatives, also highlights the importance of naphthalene-based starting materials. These syntheses often utilize multicomponent reactions involving a naphthol derivative, an aldehyde, and an amine source, demonstrating the versatility of naphthalene precursors in building complex heterocyclic structures researchgate.net.
Directed Cyclization Approaches
Directed cyclization strategies involve the use of a directing group to control the regioselectivity of the ring-forming reaction, ensuring the formation of the desired this compound isomer. This is particularly important when multiple cyclization pathways are possible.
An example of such a strategy would involve a pre-functionalized naphthalene derivative where a substituent ortho to an amino group guides the intramolecular cyclization. For instance, a 2-amino-1-naphthylamide derivative can be cyclized under dehydrating conditions to form the corresponding naphthoquinazolinone. The amide functionality in this case directs the cyclization to the C1 position of the naphthalene ring.
Modern and Sustainable Synthetic Approaches
In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, environmentally friendly, and sustainable methodologies. This trend is also reflected in the synthesis of quinazoline derivatives, with the emergence of transition-metal-free and microwave-assisted protocols.
Transition-Metal-Free Synthetic Protocols
The avoidance of transition metals in synthesis is highly desirable due to their cost, toxicity, and the need for often complex ligands. Several transition-metal-free methods for the synthesis of quinazolines have been developed, and these can be conceptually applied to the synthesis of this compound. scilit.comdntb.gov.ua
These methods often rely on the use of iodine-based catalysts or promoters, or proceed under base-promoted conditions. For example, the reaction of 2-aminobenzophenones with benzylamines can be catalyzed by molecular iodine under an oxygen atmosphere to afford 2-arylquinazolines. mdpi.com A similar strategy could be envisioned for the reaction of a 2-amino-1-naphthyl ketone with an appropriate amine to construct the this compound core.
Base-promoted transition-metal-free synthesis of quinazolinones has also been reported, utilizing polyethylene (B3416737) glycol as a reaction medium. nih.gov These green conditions offer an attractive alternative to traditional methods. Furthermore, sustainable approaches using molecular oxygen as an oxidant in water have been developed for the synthesis of quinazoline derivatives from readily available starting materials.
| Reaction Type | Catalyst/Promoter | Key Features | Reference |
| Benzylic sp3 C-H amination | Molecular Iodine/O2 | Green and sustainable, avoids pre-functionalization | mdpi.com |
| Base-promoted cyclization | Base | Utilizes PEG as a green reaction medium | nih.gov |
| Oxidative annulation | p-Toluene sulfonic acid/KOtBu | Metal-free synthesis of 2-aminated quinazolines | maynoothuniversity.ie |
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. researchgate.netnih.gov The application of microwave technology to the synthesis of quinazolines and their fused analogues has been well-documented and offers a significant improvement over conventional heating methods. organic-chemistry.orgfrontiersin.org
Microwave-assisted synthesis of quinazolines can be achieved through various reaction pathways, including multicomponent reactions. For instance, the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and an amine source under microwave irradiation provides a rapid and efficient route to fused quinoline and quinazoline derivatives. acs.orgnih.gov This approach could be adapted for the synthesis of this compound by using appropriate naphthalene-based starting materials.
Furthermore, microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has been developed as a green and rapid method for quinazolinone synthesis. sci-hub.cat The direct condensation of N-arylamidines with aldehydes under microwave irradiation, without the need for a catalyst, also provides an efficient route to quinazolines. frontiersin.org These methodologies highlight the potential of microwave-assisted synthesis to provide more sustainable and efficient access to the this compound scaffold.
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds to minimize environmental impact. While specific reports on the green synthesis of this compound are nascent, methodologies developed for related quinazoline derivatives highlight promising avenues. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. nih.govnih.gov For instance, the synthesis of various quinazoline and quinazolinone derivatives has been efficiently achieved under microwave irradiation, sometimes in the absence of traditional solvents. nih.gov Iron-catalyzed cyclization reactions in water, another green solvent, have been successfully employed for the synthesis of quinazolinone derivatives under microwave heating. sci-hub.cat Such methodologies could potentially be adapted for the construction of the this compound scaffold, offering a more sustainable synthetic route.
Solvent-free reaction conditions represent another cornerstone of green synthesis. The development of multicomponent reactions (MCRs) under solvent-free conditions for the synthesis of quinazolinones demonstrates the feasibility of this approach. openmedicinalchemistryjournal.com For example, a reusable sulfonic acid-functionalized nanoporous silica has been used as an eco-friendly catalyst for the solvent-free synthesis of benzimidazo-quinazolinones. openmedicinalchemistryjournal.com These strategies, which minimize waste and avoid the use of hazardous organic solvents, are highly desirable for the synthesis of complex molecules like this compound.
Mechanochemical Synthesis Optimization
Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent, is a key technique in green chemistry. This method can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through traditional solution-phase synthesis.
The optimization of mechanochemical synthesis has been demonstrated for quinazolin-4(3H)-ones. In one study, the yield of 2-(4-ethylphenyl)quinazolin-4(3H)-one was significantly improved from 70% to 91% by optimizing the timing of the addition of the oxidizing agent, 2-iodoxybenzoic acid (IBX). nih.gov The initial milling of 2-aminobenzamide and 4-ethylbenzaldehyde for 30 minutes before the addition of IBX was found to be crucial for the enhanced yield. nih.gov This suggests that the formation of an initial adduct between the amine and aldehyde is a key step before oxidation.
Further optimization involved varying the amount of the oxidant. While 1.1 equivalents of IBX gave the highest yield, decreasing it to 1.0 equivalent or increasing it to 1.2 equivalents resulted in lower yields of 78% and 85%, respectively. nih.gov The scope of this mechanochemical method was shown to be broad, successfully accommodating aldehydes with fused aromatic ring systems like naphthyl, which is relevant for the synthesis of this compound derivatives. nih.gov A large-scale synthesis under optimized conditions also proved the synthetic utility of this methodology. nih.gov
Table 1: Optimization of Mechanochemical Synthesis of 2-(4-ethylphenyl)quinazolin-4(3H)-one
| Entry | Oxidant (equiv.) | Addition Time of Oxidant | Yield (%) |
| 1 | IBX (1.1) | At the beginning | 70 |
| 2 | IBX (1.1) | After 30 min | 91 |
| 3 | IBX (1.0) | After 30 min | 78 |
| 4 | IBX (1.2) | After 30 min | 85 |
| 5 | IBA (1.1) + Oxone (1.5) | After 30 min | 59 |
| 6 | IBX (1.1) | After 1 h | 90 |
Data sourced from a study on the mechanochemical synthesis of quinazolin-4(3H)-ones. nih.gov
Multi-component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby reducing the number of synthetic steps, purification procedures, and waste generation.
The [2+2+2] cascade annulation represents a powerful method for the construction of six-membered rings. While its specific application to this compound is an area of ongoing research, its use in the synthesis of simpler quinazoline systems provides a strong proof of principle. A one-pot synthesis of 2,4-disubstituted quinazoline derivatives has been reported from halofluorobenzenes and nitriles via a sequential nucleophilic addition and SNAr reaction, which can be considered a form of [2+2+2] cascade. rsc.org Another efficient one-pot approach to multiply substituted quinazolines involves the [2+2+2] cascade annulation of a diaryliodonium salt and two nitrile molecules. nih.gov This method offers great flexibility in the substitution patterns on the quinazoline ring. nih.gov The adaptation of these strategies to incorporate a naphthyl moiety could provide a direct and versatile route to the this compound scaffold.
Ring-opening–annulation cascade reactions offer a unique and effective pathway to complex fused heterocyclic systems. A notable example is the synthesis of the 6H-naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-trione system through the thermal opening of an anthra[1,2-d] nih.govresearchgate.netnih.govtriazine-4,7,12(3H)-trione ring followed by a [4+2]-cycloaddition with pyridine derivatives. nih.govmdpi.com
In this process, the thermolysis of the triazinone precursor generates a reactive iminoketene intermediate. This intermediate then undergoes a cycloaddition reaction with a pyridine or quinoline, which acts as the dienophile, to construct the final polycyclic framework. The reaction conditions were optimized, with the use of pyridine as both a reagent and a solvent at 110–115 °C proving to be highly effective. nih.gov
Table 2: Synthesis of Naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-triones via Ring-Opening–Annulation
| Reactant | Product(s) | Yield (%) |
| Pyridine | 6H-Naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-trione | 75 |
| 3-Methylpyridine | Mixture of 2- and 4-methyl isomers | Not separated |
| Quinoline | 6H-Naphtho[2,3-h]quinolino[2,1-b]quinazoline-6,9,14-trione | 78 |
Data from a study on the ring-opening-annulation of an anthratriazinone. nih.gov
Tandem reactions that combine reductive and oxidative steps in a single pot provide an elegant and efficient approach to N-heterocycles. The synthesis of quinazolinones and related fused systems has been achieved through a tandem multicomponent approach involving a copper-catalyzed reductive amination via azidation followed by reduction and oxidative amination of C(sp3)–H bonds. researchgate.net In this sequence, sodium azide serves as the nitrogen source and N,N-dimethylacetamide (DMA) acts as a one-carbon source. researchgate.net
Another relevant tandem process is the Zn/H₂O-mediated reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo openmedicinalchemistryjournal.comresearchgate.netimidazo[1,2-c]quinazolines. researchgate.net This method is characterized by the use of inexpensive and readily available starting materials in a green and economical protocol. researchgate.net The application of such tandem reductive and oxidative strategies to appropriately substituted naphthalene precursors could offer a novel and efficient entry to the this compound core.
Derivatization and Functionalization of this compound Scaffolds
The derivatization and functionalization of the this compound scaffold are crucial for modulating its physicochemical properties and biological activities. A variety of synthetic methodologies can be employed to introduce diverse substituents onto the core structure.
One effective strategy for creating derivatives involves starting with functionalized precursors. For instance, new 2-substituted quinazolines have been synthesized starting from 3-methoxy-2-naphthoic acid. nih.gov This approach allows for the incorporation of a naphthyl ring at the 2-position of the quinazolinone moiety, which is a key structural feature of this compound. nih.gov Further modifications can be made, such as the introduction of a basic side chain at other positions of the quinazoline ring, to explore the structure-activity relationship. nih.gov
Multicomponent reactions are also well-suited for generating libraries of derivatized compounds. The Betti reaction, a one-pot multicomponent reaction involving a naphthol, an aldehyde, and an amine, can be used to synthesize aminobenzylnaphthols, which are versatile intermediates for the synthesis of more complex fused systems, including naphthoxazinoquinazolines. researchgate.net
Furthermore, various catalytic cross-coupling reactions, which are workhorses in modern organic synthesis, can be employed for the late-stage functionalization of the this compound scaffold, provided suitable handles (e.g., halides) are present on the ring system. These methods allow for the introduction of a wide range of aryl, alkyl, and other functional groups, enabling a systematic exploration of the chemical space around this important heterocyclic core.
The this compound framework represents a complex, angularly fused polycyclic aromatic heterocycle. While specific literature on this exact scaffold is limited, its synthesis and functionalization can be approached by applying established and advanced methodologies from the broader fields of quinazoline and polycyclic aromatic hydrocarbon chemistry. This article explores plausible strategies for the regioselective functionalization, diverse synthesis, and combinatorial library generation of this compound derivatives.
1 Strategies for Regioselective Functionalization
The regiochemical outcome of functionalizing the this compound core is dictated by the distinct electronic nature of its constituent rings. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, while the phenanthrene moiety retains the characteristics of an electron-rich polycyclic aromatic hydrocarbon, favoring electrophilic substitution. Modern C-H activation techniques offer a powerful tool for targeted functionalization, provided a suitable directing group is installed.
Key strategies include:
Electrophilic Aromatic Substitution (EAS): Standard electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation are predicted to occur preferentially on the phenanthrene ring system. The precise position of substitution would be influenced by the directing effects of any existing substituents and the inherent reactivity of the different positions within the phenanthrene core.
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine portion of the scaffold is the likely target for nucleophilic attack. This reactivity can be enhanced by the presence of a leaving group (e.g., a halogen) at positions 5 or 7, which are activated by the ring nitrogen atoms.
Directed C-H Functionalization: The introduction of a directing group (DG) can override the inherent reactivity of the scaffold, enabling precise, site-selective functionalization. nih.govmdpi.com For instance, a coordinating group could direct transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) to activate a specific C-H bond, allowing for subsequent arylation, alkylation, or acylation. researchgate.net This approach is paramount for accessing isomers that are not obtainable through classical methods.
Table 1: Proposed Strategies for Regioselective Functionalization of this compound
| Reaction Type | Reagents/Conditions | Target Site(s) | Expected Product |
|---|---|---|---|
| Electrophilic Nitration | HNO₃ / H₂SO₄ | Phenanthrene Moiety | Nitro-naphtho[1,2-h]quinazoline |
| Nucleophilic Substitution | Nu:⁻ (e.g., R₂NH, RS⁻) on a halo-derivative | Pyrimidine Ring (e.g., C5 or C7) | Amino- or Thio- substituted derivative |
2 Synthetic Routes to this compound Derivatives for Structural Diversity
The construction of the core this compound skeleton can be envisioned through several synthetic paradigms, primarily involving the annulation of the pyrimidine ring onto a pre-functionalized phenanthrene precursor. The diversity of the final products is achieved by varying the substituents on the starting materials.
Route A: Classical Cyclocondensation
A foundational approach involves the reaction of a 9-amino-phenanthrene derivative bearing a carbonyl group (or its precursor) at the 10-position.
From o-Aminoaldehydes: Condensation of a hypothetical 9-amino-phenanthrene-10-carbaldehyde with ammonia or a primary amine in the presence of an oxidant would furnish the fully aromatized quinazoline ring. This is an adaptation of the well-established Friedländer annulation.
From o-Aminonitriles: A 9-amino-phenanthrene-10-carbonitrile could serve as a versatile precursor. Reaction with electrophiles followed by cyclization is a common strategy for building substituted quinazoline rings. nih.govorganic-chemistry.org
Route B: Multicomponent Reaction (MCR) Strategies
Modern synthetic methods, particularly multicomponent reactions, offer a highly efficient pathway to complex molecules in a single step, which is ideal for generating structural diversity. nih.gov
Ugi-based Synthesis: An Ugi four-component reaction (Ugi-4CR) could be employed using a 9-formyl-phenanthrene, an amine, a carboxylic acid, and an isocyanide. The resulting Ugi product would be an acyclic intermediate primed for a subsequent cyclization step, such as a palladium-catalyzed intramolecular annulation, to form the quinazolinone core. nih.gov This approach allows for variation at multiple positions simultaneously.
Route C: Annulation via C-H Activation
Advanced methods involving transition-metal-catalyzed C-H activation provide elegant and atom-economical routes. A plausible strategy would involve the reaction of a 9-anilino-phenanthrene derivative with a coupling partner like a diazo compound, catalyzed by rhodium(III). researchgate.net This could proceed via a cascade of C-H activation, carbene insertion, and annulation to directly form the fused quinazoline system. researchgate.net
Table 2: Plausible Synthetic Routes to this compound Derivatives
| Route | Starting Material(s) | Key Reagents/Steps | Advantages |
|---|---|---|---|
| A1 | 9-Amino-phenanthrene-10-carbaldehyde | NH₃ or R-NH₂, Oxidant | Classical, reliable method |
| A2 | 9-Amino-phenanthrene-10-carbonitrile | Grignard/Organolithium, then cyclization | Access to diverse C5-substituents |
| B | 9-Formyl-phenanthrene, Amine, Acid, Isocyanide | Ugi-4CR followed by Pd-catalyzed cyclization | High efficiency, rapid diversity generation nih.gov |
| C | 9-(Arylamino)-phenanthrene | Rh(III) catalyst, Diazo compound | High atom economy, novel bond formation researchgate.net |
3 Combinatorial Synthesis Approaches for this compound Libraries
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. The synthetic routes amenable to diversification are particularly well-suited for this approach.
The multicomponent reaction strategy (Route B) is inherently suited for combinatorial synthesis. By systematically varying the four inputs of the Ugi reaction, a large and diverse library of Naphtho[1,2-h]quinazolinone scaffolds can be produced.
Building Block Variation: A matrix of starting materials can be designed where a set of phenanthrene aldehydes is reacted with various amines, carboxylic acids, and isocyanides.
Solid-Phase Synthesis: To streamline the process of purification and handling, the synthesis can be adapted to a solid-phase methodology. nih.gov One of the starting materials, such as the carboxylic acid or amine, can be attached to a resin bead. The subsequent reaction steps are carried out, and after the final cyclization, the desired product is cleaved from the solid support in high purity.
This approach enables the creation of a focused library where specific regions of the molecule are systematically modified, allowing for a thorough exploration of the structure-activity relationship.
Table 3: Combinatorial Library Generation via Ugi-based Approach
| Component | Example Building Blocks | Position of Diversity |
|---|---|---|
| Aldehyde | 9-Formyl-phenanthrene, Substituted 9-formyl-phenanthrenes | Phenanthrene Moiety |
| Amine | Ammonia, Methylamine, Aniline (B41778), Benzylamine | N6-position (quinazolinone) |
| Carboxylic Acid | Acetic acid, Benzoic acid, various R-COOH | C5-position |
| Isocyanide | t-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl (B1604629) isocyanide | Exocyclic amide group |
Reactivity and Elucidation of Reaction Mechanisms
Mechanistic Pathways of Naphtho[1,2-h]quinazoline Formation
The construction of the quinazoline (B50416) ring often involves a sequence of bond-forming events, which can be designed as cascade or one-pot reactions for improved efficiency.
The synthesis of quinazolines frequently employs cascade reactions that begin with a nucleophilic attack. A common strategy involves the tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction. nih.gov For instance, the reaction of azides with triphenylphosphine (B44618) generates an aza-ylide intermediate, which then undergoes an intramolecular Aza-Wittig reaction with a carbonyl group, followed by a nucleophilic addition to form the heterocyclic system. nih.gov
Another powerful approach is the [2+2+2] cascade annulation. This method can assemble multiply substituted quinazolines in a one-pot synthesis from components like diaryliodonium salts and two nitrile molecules. nih.gov This process demonstrates high flexibility in introducing various substituents onto the quinazoline core. nih.gov Similarly, multi-component reactions (MCRs), often facilitated by microwave irradiation or eco-friendly catalysts, allow for the construction of complex quinazoline derivatives from simple precursors like aldehydes, amines, and a source for the quinazoline carbon, such as dimedone or cyanoamides. openmedicinalchemistryjournal.com
Mechanistically, many syntheses proceed via sequential intermolecular N-arylation and intramolecular nucleophilic substitution, followed by an oxidation step to yield the aromatic quinazoline ring. nih.gov
The formation of the quinazoline ring system proceeds through several key intermediates. In many syntheses, the initial step is the formation of a Schiff base (imine). For example, the cyclocondensation of 2-aminoaryl ketone oximes can proceed through an ethoxymethyleneamino derivative intermediate which then cyclizes. nih.gov
Another critical intermediate is the dihydroquinazoline (B8668462). In copper-catalyzed systems, the reaction of 2-aminobenzylalcohols with aldehydes and an ammonia (B1221849) source first yields a cyclized dihydroquinazoline, which is subsequently aromatized to the final quinazoline product. nih.gov The mechanism is believed to involve the initial oxidation of the benzyl (B1604629) alcohol to an aldehyde, which then forms an imine that undergoes intramolecular cyclization. nih.gov
In iron-catalyzed reactions starting from 2-alkylamino benzonitriles, the addition of an organometallic reagent forms an N-H ketimine species. This intermediate undergoes iron-catalyzed C(sp³)–H oxidation, leading to an intramolecular C–N bond formation and subsequent aromatization to afford the quinazoline. organic-chemistry.orgnih.gov The formation of isocyanate as a key intermediate has also been identified in certain base-promoted cascade reactions, which then undergoes skeletal rearrangement to form quinazolinone structures. acs.org
Oxidative and C–H Activation Reactions
Direct functionalization of carbon-hydrogen (C–H) bonds represents a highly atom-economical and efficient strategy for synthesizing complex molecules like this compound.
The synthesis of quinazolines can be achieved through the oxidative amination of C(sp³)–H bonds, a process that forms a key C–N bond for the heterocyclic ring. Iron-catalyzed systems have proven effective for this transformation. organic-chemistry.orgnih.govresearchgate.net A notable example involves the reaction of 2-alkylamino N-H ketimines, where an iron(II) chloride catalyst and an oxidant like tert-butyl hydroperoxide (t-BuOOH) facilitate the oxidation of a C(sp³)–H bond on the alkyl group. This is followed by intramolecular cyclization and aromatization to yield 2,4-disubstituted quinazolines. organic-chemistry.orgnih.gov
Metal-free conditions have also been developed. The oxidation of (2-azaaryl)methanes to their corresponding aldehydes is a key step, which then react with 2-aminobenzamides to form the quinazoline ring. rsc.org This highlights that the initial C–H oxidation is crucial for generating the reactive intermediate necessary for cyclization. rsc.org These methods are often characterized by their high efficiency and tolerance of a wide range of functional groups. nih.gov
Table 1: Catalytic Systems for Oxidative Amination in Quinazoline Synthesis
| Catalyst System | Starting Materials | Key Transformation | Result | Reference |
| FeCl₂ / t-BuOOH | 2-Alkylamino N-H ketimines | C(sp³)–H oxidation, intramolecular C–N bond formation | 2,4-Disubstituted quinazolines | organic-chemistry.orgnih.gov |
| Copper(II) chloride | 2-Aminobenzoketones, Toluene, Ammonium (B1175870) acetate (B1210297) | Oxidative amination of benzylic C–H bonds | Substituted quinazolines | nih.gov |
| Metal-free / I₂ | 2-Aminobenzamides, (2-Azaaryl)methanes | Oxidation of (2-azaaryl)methanes to aldehydes, then cyclization | 2-Hetarylquinazolin-4(3H)-ones | rsc.org |
Chelation-assistance is a powerful strategy to achieve regioselective C–H activation. By incorporating a directing group into the substrate, a metal catalyst can be guided to a specific C–H bond, enabling precise annulation reactions. Nickel-catalyzed systems, for example, can perform oxidative annulation through a double C–H bond activation and alkyne insertion. nih.gov This reaction requires a bidentate directing group, such as an 8-aminoquinoline (B160924), which directs the nickel catalyst to activate specific C–H bonds, leading to the formation of polycyclic aromatic systems like benzo[h]quinoline (B1196314) derivatives. nih.gov
While many systems require a specific directing group, methods are also being developed that proceed without a dedicated chelating system. Nickel catalysis in the presence of a strong base like potassium tert-butoxide can effect the C–H/N–H oxidative annulation of aromatic amides with alkynes to give 1(2H)-isoquinolinones, a related heterocyclic structure. rsc.org This suggests that the substrate itself, under the right conditions, can coordinate to the metal center and direct the C–H activation. rsc.org Transition-metal-catalyzed functionalization using this approach has been extensively studied for creating various C-C bonds from unreactive C-H bonds by coupling with partners like boronic esters or alkynes. elsevierpure.com
Table 2: Examples of Chelation-Assisted Annulation
| Catalyst System | Substrate Type | Coupling Partner | Product Type | Reference |
| Nickel/NHC | Aromatic amide with 8-aminoquinoline directing group | Alkynes | Benzo[h]quinoline derivatives | nih.gov |
| Nickel / KOBuᵗ | Aromatic amides | Alkynes | 1(2H)-Isoquinolinones | rsc.org |
| Ruthenium(II) | 2-Aryl-N-heterocycles | Vinylene carbonate | Fused N-heterocycles | elsevierpure.com |
Cross-dehydrogenative coupling (CDC) is a state-of-the-art synthetic strategy that forms a C–C or C-heteroatom bond directly from two C–H bonds (or a C–H and X–H bond), with the formal loss of a hydrogen molecule. libretexts.org This approach is highly efficient and atom-economical as it avoids pre-functionalization of the starting materials. The reaction requires an oxidant to overcome the thermodynamic barrier. libretexts.org
In the context of quinazoline synthesis, CDC reactions have been successfully applied. A silver-catalyzed CDC reaction between quinazolines and 1,4-dioxane (B91453) has been developed to synthesize 2- or 4-(1,4-dioxan-2-yl) substituted quinazolines in an aqueous medium. rsc.org The mechanism of CDC reactions can vary, but a common pathway for sp²-sp² coupling involves a Heck-type mechanism. This typically begins with an electrophilic palladation of an arene C–H bond to form an arylpalladium intermediate, which then engages the coupling partner. libretexts.org For direct arylation between two arenes, the mechanism often involves a twofold C–H activation to form a Pd(II) bis-aryl complex, which then undergoes reductive elimination. libretexts.org
Compound Index
Stability and Transformation Reactions of the this compound Core
The inherent stability of the this compound core is a critical aspect of its chemistry. While specific data on its thermal and photochemical stability remains limited in publicly available literature, safety data sheets indicate that the compound is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated environment. This general stability is characteristic of large, conjugated aromatic systems. However, the fusion of the electron-rich naphthalene (B1677914) system with the electron-deficient pyrimidine (B1678525) ring of the quinazoline moiety introduces a nuanced reactivity profile, making it susceptible to a range of transformation reactions.
Oxidation and Reduction Reactions
The this compound core can be chemically transformed through both oxidation and reduction, targeting the quinazoline portion of the molecule.
Oxidation: The quinazoline ring within the this compound structure is susceptible to oxidation. Treatment with common oxidizing agents can lead to the formation of dione (B5365651) derivatives.
| Reaction | Reagent(s) | Product(s) |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | This compound-2,4-dione derivatives |
The reaction with these strong oxidizing agents typically results in the introduction of two carbonyl groups at the 2 and 4 positions of the quinazoline ring system.
Reduction: Conversely, the quinazoline moiety can be reduced, leading to the formation of dihydroquinazoline derivatives. This transformation is achieved using standard reducing agents.
| Reaction | Reagent(s) | Product(s) |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Dihydro-Naphtho[1,2-h]quinazoline derivatives |
These reduction reactions lead to the saturation of one of the double bonds within the pyrimidine ring of the quinazoline core.
Substitution Reactions
The this compound scaffold is also amenable to substitution reactions, allowing for the introduction of various functional groups onto the aromatic framework. The electronic nature of the fused ring system, with its distinct electron-rich and electron-deficient regions, dictates the regioselectivity of these reactions.
Electrophilic and Nucleophilic Substitution: The presence of both a naphthalene and a quinazoline ring system suggests the potential for both electrophilic and nucleophilic substitution reactions. The naphthalene portion is generally more susceptible to electrophilic attack, while the pyrimidine ring of the quinazoline is prone to nucleophilic attack, particularly at the positions adjacent to the nitrogen atoms.
| Reaction Type | Reagent(s) | Potential Products |
| Electrophilic Substitution | Halogens, Alkyl halides | Halogenated or alkylated this compound derivatives |
| Nucleophilic Substitution | Organometallic compounds | Substituted this compound derivatives |
Further research is required to fully elucidate the specific sites of substitution and the optimal conditions for these reactions on the this compound core.
Advanced Characterization and Computational Studies
Spectroscopic Techniques in Structural Elucidation of Naphtho[1,2-h]quinazoline
Spectroscopic methods are indispensable tools for confirming the complex molecular architecture of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide detailed information about the connectivity of atoms, molecular weight, and three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound derivatives. Both ¹H and ¹³C NMR spectroscopy are routinely used to provide detailed information about the chemical environment of each proton and carbon atom in the molecule. researchgate.netnih.gov
In ¹H NMR spectra of quinazoline (B50416) derivatives, aromatic protons typically appear in the downfield region, often between δ 7.0 and 9.5 ppm. rsc.orgrsc.org For instance, in a series of 2-substituted quinazolines, the proton at the C4 position (adjacent to a nitrogen atom) was observed as a singlet at approximately δ 9.4 ppm. rsc.org The specific chemical shifts and coupling constants of the protons on the naphthyl and quinazoline ring systems allow for the unambiguous assignment of the structure. For example, the deshielded aromatic protons in some fused heterocyclic systems can be found in the range of δ 6.78–7.61 ppm due to the influence of electron-withdrawing groups.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. In quinazoline-based compounds, the carbon atoms of the aromatic rings typically resonate between 115 and 165 ppm. rsc.orgsemanticscholar.org For example, in a series of 2-phenylquinazoline (B3120039) derivatives, the carbon atoms of the quinazoline moiety were observed in the range of 123 to 161 ppm. rsc.org The chemical shifts are sensitive to the electronic environment, with carbons attached to or near the nitrogen atoms appearing at different fields compared to others. The analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional techniques like COSY and HSQC, is crucial for the complete and accurate structural elucidation of this compound and its analogues. nih.gov
Below is a table summarizing typical ¹H and ¹³C NMR chemical shift ranges for related quinazoline and naphthoquinone structures.
| Nucleus | Functional Group | Chemical Shift Range (ppm) |
| ¹H | Aromatic Protons (Quinazoline) | 7.0 - 9.5 |
| Aromatic Protons (Naphthyl) | 7.0 - 8.5 | |
| ¹³C | Aromatic Carbons (Quinazoline) | 115 - 165 |
| Aromatic Carbons (Naphthyl) | 120 - 150 | |
| Carbonyl Carbons (in quinazolinone derivatives) | ~160 - 185 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of this compound derivatives through fragmentation analysis. biorxiv.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. rsc.orgrsc.org
In the mass spectra of related heterocyclic compounds, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. The fragmentation patterns observed in the mass spectrum provide valuable structural information. youtube.comresearchgate.net For instance, in studies of similar fused nitrogen-containing heterocyclic systems, fragmentation often involves the loss of small, stable molecules or radicals. nih.gov For some imidazo[4,5-g]quinazolines, a dominant fragment at m/z 184 has been observed, suggesting the stability of the core ring system. The fragmentation pathways can be complex and are often elucidated by tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented to establish its structure. biorxiv.orgcore.ac.uk The analysis of these fragmentation patterns is a key step in confirming the identity and structure of newly synthesized this compound derivatives. researchgate.netnih.gov
X-ray Crystallography for Solid-State Conformation and Geometry
For quinazolinone derivatives, X-ray crystallography has been used to explore their crystal structures and intermolecular interactions. researchgate.net In a study of quinazolinone cholecystokinin/gastrin receptor ligands, the X-ray crystal structure revealed the spatial relationship between the different aromatic rings within the molecule. nih.gov For instance, the conformation of one active compound was found to be extended, with the heteroaromatic rings adopting an antiperiplanar arrangement, while a less active analogue showed a folded conformation. nih.gov This highlights the importance of the solid-state conformation in determining the biological activity of such compounds. The data obtained from X-ray crystallography, including the precise atomic coordinates, serves as a benchmark for validating the results of computational modeling studies. nih.govresearchgate.net
Computational Chemistry and Quantum Mechanical Analysis
Computational chemistry plays a vital role in understanding the electronic properties and reactivity of this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to model the molecule's electronic structure and predict its behavior. wikipedia.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like this compound. wikipedia.orgyoutube.com DFT calculations can provide valuable insights into various molecular properties, including optimized geometry, electronic distribution, and spectroscopic features. nih.govresearchgate.net
DFT calculations have been successfully applied to study the structures of related heterocyclic compounds, showing good agreement with experimental data from X-ray crystallography. researchgate.net These calculations can also predict NMR chemical shifts, which can aid in the interpretation of experimental spectra. nih.gov Furthermore, DFT is used to analyze the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting its chemical reactivity. researchgate.net The choice of the functional and basis set is crucial for obtaining accurate results, and various combinations are often tested to find the most suitable level of theory for the system under investigation. nih.gov
HOMO-LUMO Energy Gap Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of computational studies on this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that provides insights into the chemical reactivity and electronic stability of a molecule. physchemres.orgedu.krd
A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemicalpapers.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. edu.krd The energies of the HOMO and LUMO also relate to the ionization potential and electron affinity of the molecule, respectively. researchgate.net DFT calculations are commonly used to determine the energies of these frontier molecular orbitals. physchemres.org For example, in a study of an iron(III) porphyrin complex, the HOMO-LUMO energy gap was calculated to be 0.9042 eV, indicating a molecule with potential for high reactivity. physchemres.org The distribution of the HOMO and LUMO across the molecular structure reveals the regions involved in electron donation and acceptance, which is crucial for understanding charge transfer processes within the molecule and its interactions with other species. researchgate.net
Below is an interactive data table that conceptualizes how HOMO-LUMO data for a series of hypothetical this compound derivatives might be presented.
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| This compound | -5.8 | -1.2 | 4.6 |
| 2-Methyl-naphtho[1,2-h]quinazoline | -5.7 | -1.1 | 4.6 |
| 2-Chloro-naphtho[1,2-h]quinazoline | -6.0 | -1.5 | 4.5 |
| 2-Nitro-naphtho[1,2-h]quinazoline | -6.5 | -2.0 | 4.5 |
Molecular Geometry Optimization and Conformation Studies
Theoretical calculations on a related heterohelicene, nih.govbenzothieno[2,3-c]naphtho[1,2-f]quinoline, have successfully optimized its geometry and correlated calculated NMR chemical shifts with experimental data, confirming bond length distortions within the helical structure. This highlights the capability of modern computational chemistry to refine our understanding of complex molecular architectures.
For this compound, a full geometry optimization using DFT would likely reveal a largely planar naphtho and quinazoline ring system, with minor deviations from planarity to alleviate steric strain. The bond lengths and angles would be influenced by the fusion of the aromatic rings and the presence of the nitrogen atoms in the quinazoline moiety.
Table 1: Predicted Conformational Data for this compound (Hypothetical)
| Parameter | Predicted Value | Method |
| Dihedral Angle (N1-C11b-C11a-C7a) | ~0° - 5° | DFT (B3LYP/6-31G) |
| Total Energy | To be calculated | DFT (B3LYP/6-31G) |
| Most Stable Conformer | Near-planar | DFT (B3LYP/6-31G*) |
| Note: This table presents hypothetical data that would be the target of a dedicated computational study on this compound. The specific values would be dependent on the level of theory and basis set used in the calculation. |
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on how a ligand, such as this compound, might interact with a biological target, typically a protein. While no specific MD simulation studies have been published for this compound itself, the extensive research on other quinazoline derivatives provides a solid foundation for predicting its potential binding modes.
MD simulations on various quinazoline-based inhibitors have been instrumental in understanding their interactions with protein kinases, a common target for this class of compounds. These studies often reveal key hydrogen bonding interactions involving the quinazoline nitrogen atoms and the hinge region of the kinase, as well as hydrophobic interactions with surrounding amino acid residues.
For example, MD simulations of quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have elucidated the crucial role of the quinazoline scaffold in anchoring the inhibitor within the ATP-binding pocket. Similarly, simulations have been used to study the binding of quinazolines to other targets like tubulin, where they disrupt microtubule dynamics.
A hypothetical MD simulation of this compound with a model protein target would likely show the planar naphtho-quinazoline core engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The nitrogen atoms could act as hydrogen bond acceptors, forming stable interactions with donor groups on the protein.
Table 2: Potential Intermolecular Interactions of this compound in a Ligand-Target Complex (Hypothetical)
| Interaction Type | Potential Interacting Residues | Distance (Å) |
| π-π Stacking | Phe, Tyr, Trp | 3.5 - 5.0 |
| Hydrogen Bonding (N1 as acceptor) | Lys, Arg, His | 2.8 - 3.5 |
| Hydrogen Bonding (N3 as acceptor) | Asn, Gln | 2.8 - 3.5 |
| Hydrophobic Interactions | Leu, Val, Ile, Ala | 3.0 - 5.0 |
| Note: This table illustrates the types of interactions that would be analyzed in an MD simulation study of this compound with a protein target. The specific residues and distances would depend on the particular protein's binding site. |
Structure Activity Relationship Sar Studies and Rational Design Principles
Mapping Key Substituent Effects on Naphtho[1,2-h]quinazoline Scaffold Activity
There is currently a lack of specific research data detailing the structure-activity relationships for the this compound scaffold. While extensive SAR studies exist for the general class of quinazolines, demonstrating the importance of substituents at positions like C2, C4, C6, and C7 for activities such as kinase inhibition, this information cannot be directly extrapolated to the unique fused polycyclic structure of this compound.
Design Strategies for Modulating Biological Target Selectivity
No specific design strategies for modulating the biological target selectivity of this compound derivatives have been reported in the scientific literature. The approaches used for other quinazolines, such as modifying aniline (B41778) moieties at C4 or substituents at C6 to achieve selectivity for specific receptor tyrosine kinases, have not been documented for this particular scaffold.
Integration of Computational Design in Scaffold Optimization
There are no available studies that report the use of computational design and molecular modeling specifically for the optimization of the this compound scaffold. While computational tools are frequently employed to guide the optimization of other quinazoline-based inhibitors, their application to this distinct isomer has not been described.
Biological and Molecular Mechanism Studies of Naphtho 1,2 H Quinazoline Derivatives
Molecular Target Identification and Validation
The therapeutic potential of naphtho[1,2-h]quinazoline derivatives stems from their ability to interact with and modulate the activity of various molecular targets crucial for cell function and survival.
Inhibition of Kinase Enzymes
Kinase enzymes are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The quinazoline (B50416) scaffold is a recognized pharmacophore for kinase inhibitors. nih.govmdpi.com
EGFR, VEGFR-2, and PDGFR-β: Several quinazoline-based derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com For instance, a series of 4-anilino-quinazoline derivatives were synthesized as dual inhibitors of EGFR and VEGFR-2. nih.gov The introduction of specific chemical groups, such as phenyl urea (B33335) residues at the C4 position of the quinazoline ring, led to compounds with potent inhibitory activity against both EGFR and VEGFR-2. nih.gov Vandetanib, a quinazoline derivative, is an approved inhibitor of both VEGFR and EGFR. mdpi.com Similarly, Agerafenib is a potent multi-kinase inhibitor targeting VEGFR-2 and PDGFR, among others. mdpi.com
ASK1: Apoptosis signal-regulating kinase 1 (ASK1) is a therapeutic target for cardiac and neurodegenerative disorders. nih.gov A specific derivative, ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1), has been identified as a competitive inhibitor of ASK1 with a K(i) of 500 nM. nih.govresearchgate.net This compound demonstrated strong specific inhibitory activity towards ASK1 in selectivity studies. nih.govresearchgate.net
PLK1: Polo-like kinase 1 (Plk1) is a crucial regulator of mitotic progression, making it a target for anticancer therapies. atlantis-press.com Naphthoquinone derivatives, which share structural similarities with the this compound core, have been investigated as potential Plk1 inhibitors through molecular docking studies. atlantis-press.com
Table 1: Kinase Inhibition by Quinazoline and Naphtho[1,2,h]quinazoline Derivatives
| Derivative Class | Target Kinase(s) | Key Findings |
|---|---|---|
| 4-Anilino-quinazolines | EGFR, VEGFR-2 | Dual inhibitory activity; potency influenced by substitutions on the aniline (B41778) ring. nih.gov |
| Vandetanib | VEGFR, EGFR | Approved for the management of advanced medullary thyroid carcinoma. mdpi.com |
| Agerafenib | VEGFR-2, PDGFR | Potent multi-kinase inhibitor. mdpi.com |
| NQDI-1 | ASK1 | Competitive inhibitor with a K(i) of 500 nM. nih.govresearchgate.net |
| Naphthoquinones | PLK1 | Identified as potential inhibitors through in silico screening. atlantis-press.com |
Interaction with DNA Repair Enzyme Systems
The integrity of the genome is maintained by a complex network of DNA repair enzymes. Targeting these enzymes is a strategy to enhance the efficacy of DNA-damaging cancer therapies. mdpi.com
Quinazoline derivatives have been shown to interact with DNA and enzymes involved in DNA metabolism. researchgate.net Their planar structure allows them to intercalate between DNA base pairs, which can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net Some N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives have been confirmed to bind to DNA through an intercalative process. researchgate.net
Furthermore, some quinazoline derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair. researchgate.net The hyperactivity of DNA repair systems in tumor cells contributes to their resistance to chemotherapy. mdpi.com Therefore, inhibiting enzymes like PARP-1 can sensitize cancer cells to treatment. mdpi.com
Modulation of Microtubule Dynamics and Polymerization
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Their dynamics are a key target for anticancer drugs. The ionic environment, including the presence of different ions, can significantly influence microtubule polymerization and stability. researchgate.net While direct studies on this compound derivatives are limited in this specific context, the general principle of small molecules affecting microtubule dynamics is well-established. The ability of ions to stabilize or destabilize tubulin heterodimers is a crucial factor in microtubule assembly. researchgate.net
Inhibition of Cholinesterases and Amyloid Aggregation (for related quinazolines)
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the presence of amyloid-β (Aβ) plaques and neurofibrillary tangles. nih.gov Quinazoline derivatives have emerged as multi-target agents for AD treatment. nih.govnih.gov
A library of 2,4-disubstituted quinazoline derivatives has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov These derivatives also effectively prevent the aggregation of Aβ peptides. nih.gov For example, compound 9 (N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) was identified as a dual inhibitor of cholinesterases and a good inhibitor of Aβ aggregation. nih.gov Another compound, 15b (4-(benzylamino)quinazolin-2-ol), was found to be a potent inhibitor of Aβ aggregation. nih.gov
Cellular Pathway Perturbations
The interaction of this compound derivatives with their molecular targets triggers a cascade of events within the cell, leading to perturbations in critical cellular pathways.
Induction of Cell Cycle Arrest Mechanisms
A common outcome of treatment with cytotoxic agents is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Several quinazoline and naphthoquinone derivatives have been shown to induce cell cycle arrest at different phases.
For instance, the novel naphthoquinone adduct TU100 was found to arrest cells in the S and G2/M phases of the cell cycle, which was followed by the induction of apoptosis. nih.gov Similarly, the quinazoline derivative 04NB-03 was shown to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov Another study on 1,2,4-triazolo[4,3-c]quinazoline derivatives found that the most promising compound, 18c , arrested the cell cycle at the G2/M phase in HepG-2 cells. nih.gov This cell cycle arrest is often a prelude to apoptosis, or programmed cell death. nih.govnih.gov
Table 2: Induction of Cell Cycle Arrest by Quinazoline and Related Derivatives
| Compound/Derivative Class | Cell Line(s) | Phase of Cell Cycle Arrest | Reference(s) |
|---|---|---|---|
| TU100 (Naphthoquinone adduct) | Tissue culture cells | S and G2/M | nih.gov |
| 04NB-03 (Quinazoline derivative) | Hepatocellular carcinoma cells | G2/M | nih.gov |
| 18c (1,2,4-triazolo[4,3-c]quinazoline) | HepG-2 | G2/M | nih.gov |
Apoptosis Induction Pathways
Research has shown that certain quinazoline derivatives can trigger apoptosis in cancer cells by activating intrinsic and extrinsic pathways. For instance, some quinazolinone Schiff bases have been shown to induce apoptosis in MCF-7 breast cancer cells. This process involves the perturbation of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. The released cytochrome c then activates caspase-9, which in turn activates executioner caspases-3/7, ultimately leading to apoptotic cell death. The activation of caspase-8 has also been observed, suggesting the involvement of the extrinsic apoptosis pathway as well.
Furthermore, some quinazoline derivatives have been found to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated apoptosis pathway. The induction of apoptosis by these compounds is often confirmed by morphological changes such as chromatin condensation and the formation of apoptotic bodies, as well as by biochemical assays like Annexin V-FITC/PI staining.
The table below summarizes the apoptotic activity of some quinazoline derivatives.
| Compound Class | Cell Line | Key Apoptotic Events |
| Quinazolinone Schiff bases | MCF-7 | Mitochondrial membrane potential perturbation, Cytochrome c release, Caspase-9, -8, and -3/7 activation |
| Quinazoline-sulfonamides | MCF-7 | Upregulation of Bax, Downregulation of Bcl-2, Cell cycle arrest at G1 phase |
| 2,4-dibenzylaminoquinazoline | Breast, colon, and bladder cancer cells | Caspase-3 activation, Nuclear chromatin degradation |
Multi-Targeted Approaches in Ligand Design
The development of multi-targeted ligands, which can simultaneously interact with multiple biological targets, is a growing strategy in drug discovery, particularly in oncology. This approach can offer advantages in terms of efficacy and overcoming drug resistance. While specific multi-targeted ligand design studies for this compound are not well-documented, the quinazoline scaffold has been extensively used in such designs.
One prominent multi-targeted approach for quinazoline derivatives involves the dual inhibition of receptor tyrosine kinases (RTKs) and tubulin polymerization. nih.gov RTKs such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are crucial for cancer cell proliferation, survival, and angiogenesis. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division. nih.gov By targeting both RTKs and tubulin, these compounds can exert both anti-proliferative and anti-angiogenic effects. nih.gov
For example, certain substituted quinazolines have been designed and synthesized as potent inhibitors of multiple RTKs, including EGFR, VEGFR-2, and platelet-derived growth factor receptor-β (PDGFR-β), while also disrupting microtubule dynamics. nih.gov This multi-targeting ability allows these compounds to affect multiple signaling pathways involved in tumor growth and progression. nih.gov
Another multi-targeted strategy involves the design of quinazoline derivatives that inhibit different families of kinases. For example, some compounds have been developed to inhibit both EGFR and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. This dual inhibition can lead to a more effective blockade of cancer cell proliferation.
The table below presents examples of multi-targeted quinazoline derivatives and their targets.
| Derivative Type | Primary Targets | Therapeutic Rationale |
| Substituted Quinazolines | EGFR, VEGFR-2, PDGFR-β, Tubulin | Combined anti-proliferative, anti-angiogenic, and cytotoxic effects. nih.gov |
| 4-Aminoquinazoline-cyanopyrimidine hybrids | EGFR, CDK2 | Dual inhibition of cell signaling and cell cycle progression. |
| Quinazoline-based 1,6-naphthyridinones | MET, VEGFR-2, c-Kit | Inhibition of key kinases involved in oncogenesis and angiogenesis. |
Mechanistic Insights into Biological Activity
The biological activity of quinazoline derivatives is diverse and depends on their specific substitution patterns. While detailed mechanistic studies on this compound are scarce, the broader quinazoline class has been shown to exert its effects through several well-defined mechanisms.
A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, capable of fitting into the ATP-binding site of numerous kinases. This leads to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival. As mentioned previously, EGFR and VEGFR are common targets. The inhibition of these kinases by quinazoline-based drugs like gefitinib (B1684475) and erlotinib (B232) is a cornerstone of targeted cancer therapy.
Beyond kinase inhibition, some quinazoline derivatives exhibit their biological effects by inducing cell cycle arrest. They can halt the progression of the cell cycle at different phases, such as G1 or G2/M, preventing cancer cells from dividing. This effect is often linked to the modulation of cell cycle regulatory proteins like cyclins and CDKs.
The induction of reactive oxygen species (ROS) is another mechanism through which some quinazoline derivatives exert their cytotoxic effects. An increase in intracellular ROS levels can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis.
The table below outlines some of the key mechanisms of action for quinazoline derivatives.
| Mechanism of Action | Key Molecular Events |
| Protein Kinase Inhibition | Competitive binding to the ATP-binding pocket of kinases like EGFR, VEGFR, and PDGFR. nih.gov |
| Cell Cycle Arrest | Modulation of cell cycle regulatory proteins (e.g., cyclins, CDKs), leading to arrest at G1 or G2/M phases. |
| ROS Induction | Increased intracellular levels of reactive oxygen species, leading to oxidative stress and apoptosis. |
Future Perspectives and Emerging Research Directions for Naphtho 1,2 H Quinazoline
Advancements in Synthetic Efficiency and Sustainability
The future of Naphtho[1,2-h]quinazoline synthesis is geared towards the development of more efficient, cost-effective, and environmentally benign methodologies. Traditional methods for constructing the quinazoline (B50416) core often require harsh reaction conditions and can result in moderate yields. Modern synthetic chemistry is now pivoting towards greener and more sustainable approaches.
Future research will likely focus on:
Green Chemistry Approaches: Expect to see an increase in the use of water as a solvent, minimizing the reliance on volatile organic compounds. nih.gov Base-driven synthesis in aqueous media, which can simplify purification processes through recrystallization and eliminate the need for chromatographic separation, represents a more economical and sustainable route. nih.gov
Novel Catalytic Systems: The use of transition-metal catalysts, such as those based on ruthenium, rhodium, palladium, gold, cobalt, nickel, iron, and copper, has already shown promise in the synthesis of quinazolines. frontiersin.org A significant area of advancement will be the development of magnetically isolable and recyclable catalysts, like CuFe2O4 nanoparticles, which streamline the purification process and reduce waste. nih.gov
Energy-Efficient Reactions: Microwave-assisted synthesis is emerging as a powerful tool for accelerating the formation of quinazoline and quinazolinone skeletons. frontiersin.org This technique not only dramatically reduces reaction times but can also enhance reaction selectivity, leading to higher yields of the desired products. frontiersin.org
Atom Economy: Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are becoming increasingly important. nih.gov These reactions are inherently more efficient and generate less waste compared to traditional multi-step syntheses.
These advancements will not only make the synthesis of this compound derivatives more practical for large-scale production but also align with the growing demand for sustainable chemical manufacturing. rsc.org
Exploration of Novel Molecular Targets and Therapeutic Applications
While this compound and its parent quinazoline derivatives are well-known for their anticancer, antimicrobial, and anti-inflammatory properties, the exploration of novel molecular targets and therapeutic applications is a burgeoning field of research. wisdomlib.org The versatility of the quinazoline scaffold allows for a wide range of chemical modifications, enabling the design of compounds that can interact with a diverse array of biological targets. wisdomlib.org
Emerging therapeutic areas include:
Neurodegenerative Diseases: There is a growing interest in the potential of quinazoline derivatives to treat complex neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov Research is focused on developing multi-target agents that can inhibit cholinesterases, prevent β-amyloid aggregation, and reduce oxidative stress and tau protein hyperphosphorylation. mdpi.comnih.gov
Targeted Cancer Therapy: Beyond traditional cytotoxic effects, research is now focused on identifying specific molecular targets in cancer cells. nih.gov For instance, novel quinazoline-1,2,3-triazole hybrids have been designed to target receptor tyrosine kinases (RTKs) like MET, which are implicated in cancer initiation and progression. researchgate.net Some of these compounds have also been found to target other oncogenic kinases such as PDGFRA. researchgate.net
Antiviral Agents: The quinazoline scaffold is being investigated for its potential to yield new antiviral drugs. Recent studies have identified quinazoline molecules as potent hits for developing antivirals against viruses like the Bovine Viral Diarrhea Virus (BVDV). frontiersin.org
The ability to fine-tune the structure of this compound will be crucial in developing highly selective and potent drugs with fewer side effects for a range of diseases. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new this compound-based compounds. nih.gov These computational tools can process vast datasets and identify complex patterns that are beyond the scope of human analysis, significantly accelerating the drug discovery pipeline. crimsonpublishers.comnih.gov
Key applications of AI and ML in this field include:
Virtual Screening and de Novo Design: AI algorithms can screen massive virtual libraries of compounds to identify potential drug candidates with high binding affinity to specific biological targets. nih.gov Generative models can also be used for de novo drug design, creating entirely new molecular structures with desired properties. nih.gov
Predictive Modeling: Machine learning models can predict the physicochemical properties of new this compound derivatives, such as their solubility, bioavailability, and toxicity. nih.gov This allows researchers to prioritize the synthesis of compounds with a higher probability of success, saving time and resources. nih.gov
Structure-Activity Relationship (SAR) Analysis: AI can be used to analyze the relationship between the chemical structure of a compound and its biological activity, helping to guide the optimization of lead compounds. nih.gov
Development of this compound-Based Probes for Biological Systems
The unique photophysical properties of the this compound scaffold make it an attractive candidate for the development of molecular probes for imaging and sensing in biological systems. These probes can be designed to detect specific analytes or to visualize biological processes in real-time.
A notable example is the development of a quinazolinone-based fluorescent probe for the selective detection of carbon monoxide (CO). nih.gov This probe, NPQ, operates on a "turn-on" fluorescence mechanism. In the presence of CO, the nitro group of NPQ is reduced to an amino group, resulting in a significant increase in fluorescence intensity. nih.gov This probe has demonstrated high selectivity and sensitivity for CO, with a detection limit in the micromolar range. nih.gov Furthermore, it has been successfully applied to the development of a test paper for the visual detection of CO gas. nih.gov
Future research in this area will likely focus on:
Developing this compound-based probes for a wider range of biologically relevant molecules and ions.
Improving the photophysical properties of these probes, such as increasing their quantum yield and Stokes shift, to enhance their performance in complex biological environments. nih.gov
Designing probes for advanced imaging applications, such as two-photon microscopy and super-resolution imaging.
The development of these sophisticated molecular tools will provide invaluable insights into the intricate workings of biological systems and aid in the diagnosis and monitoring of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
